molecular formula C16H20ClN5O2 B2773398 6-Amino-5-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1797334-99-6

6-Amino-5-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B2773398
CAS RN: 1797334-99-6
M. Wt: 349.82
InChI Key: IHRASQGQFXJYLU-UHFFFAOYSA-N
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Description

The compound “6-Amino-5-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. Unfortunately, the specific physical and chemical properties for this compound are not available in the searched resources .

Scientific Research Applications

Synthesis and Characterization

The study of these compounds often involves their synthesis and characterization. For instance, a range of 2-substituted and 2,5-disubstituted piperazine-3,6-diones, structurally related to the mentioned compound, have been synthesized starting from alpha-amino acids. These compounds have been explored for their potential in forming 2,6-bridged piperazine-3-ones, indicating a broad interest in the modification and understanding of piperazine-based structures for various applications (Veerman et al., 2003).

Antimicrobial Activity

Some derivatives structurally related to the mentioned compound have been investigated for their antimicrobial properties. For example, novel pyrimidine and triazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. These studies highlight the potential of such compounds in contributing to the development of new antimicrobial agents (El-Agrody et al., 2001).

Anti-Inflammatory and Analgesic Agents

Research has also extended into the synthesis of novel compounds for potential anti-inflammatory and analgesic applications. Compounds with a similar structural backbone have been synthesized and tested for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, demonstrating the versatility of this chemical structure in medicinal chemistry (Abu‐Hashem et al., 2020).

Luminescent Properties and Photo-induced Electron Transfer

The luminescent properties and photo-induced electron transfer capabilities of naphthalimides with piperazine substituent have been studied, showcasing the potential of such compounds in materials science and sensor technology (Gan et al., 2003).

Synthesis of Heterocyclic Compounds

The diverse synthetic routes and reactions involving compounds with a similar structure to the mentioned compound highlight the interest in developing novel heterocyclic compounds for various scientific and pharmaceutical applications. This includes exploring different synthetic methodologies and characterizing the resulting compounds for potential bioactivity (Kinoshita et al., 1989).

properties

IUPAC Name

6-amino-5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O2/c1-20-14(18)13(15(23)19-16(20)24)10-21-5-7-22(8-6-21)12-4-2-3-11(17)9-12/h2-4,9H,5-8,10,18H2,1H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRASQGQFXJYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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